1,3-Diacetamidoacetone
Description
1,3-Diacetamidoacetone is an organic compound characterized by a central acetone backbone (propan-2-one) substituted with two acetamido (-NHCOCH₃) groups at the 1 and 3 positions. Its molecular formula is C₇H₁₂N₂O₃, and it exhibits polarity due to the presence of amide functional groups, which confer hydrogen-bonding capabilities.
Properties
Molecular Formula |
C7H12N2O3 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
N-(3-acetamido-2-oxopropyl)acetamide |
InChI |
InChI=1S/C7H12N2O3/c1-5(10)8-3-7(12)4-9-6(2)11/h3-4H2,1-2H3,(H,8,10)(H,9,11) |
InChI Key |
PMDVOPRJMNOLSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)CNC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diacetamidoacetone can be synthesized through several methods. One common approach involves the reaction of acetone with acetamide in the presence of a catalyst. The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained .
Industrial Production Methods
While detailed industrial production methods for 1,3-Diacetamidoacetone are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
1,3-Diacetamidoacetone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert 1,3-Diacetamidoacetone into different reduced forms.
Substitution: The acetamido groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1,3-Diacetamidoacetone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1,3-Diacetamidoacetone exerts its effects involves its interaction with various molecular targets. The acetamido groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. These interactions can affect pathways involved in cellular processes, making the compound valuable for studying biochemical mechanisms .
Comparison with Similar Compounds
N,N-Dimethylacetamide (DMAC)
Structural Differences :
- DMAC (C₄H₉NO) contains a single acetamide group with two methyl substituents on the nitrogen atom, while 1,3-Diacetamidoacetone has two unsubstituted acetamido groups attached to a ketone backbone.
- The lack of steric hindrance in 1,3-Diacetamidoacetone’s linear structure may enhance its reactivity compared to DMAC’s bulkier dimethylated nitrogen.
Table 1: Key Comparisons
1,3-Diazetidin-2-one Derivatives
Structural Differences :
- 1,3-Diazetidin-2-ones are four-membered lactams (cyclic amides), contrasting with the linear, ketone-centered structure of 1,3-Diacetamidoacetone.
- The ring strain in diazetidinones enhances their reactivity in ring-opening reactions, whereas 1,3-Diacetamidoacetone’s flexibility may favor stepwise functionalization.
Adamantane-Based Acetamido Derivatives
Structural Differences :
- Adamantane derivatives (e.g., 1-acetamido-3-adamantanecarboxylic acid) feature a rigid, cage-like structure, whereas 1,3-Diacetamidoacetone is conformationally flexible.
Table 3: Structural and Functional Contrasts
Research Findings and Gaps
- Synthetic Feasibility : 1,3-Diacetamidoacetone’s synthesis is less resource-intensive than cyclic or cage-like analogs, making it a viable candidate for high-throughput derivatization.
- Biological Potential: Preliminary in silico studies on similar acetamido compounds suggest untapped therapeutic applications, warranting molecular docking and ADME profiling for 1,3-Diacetamidoacetone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
